N-Acetyl-N-methylglycylglycine
Description
N-Acetyl-N-methylglycylglycine is a modified dipeptide derivative of glycine, featuring an acetyl group and a methyl group on the terminal nitrogen atom. This structure enhances its stability and modulates physicochemical properties compared to unmodified glycine or glycylglycine. The compound’s modifications likely influence solubility, metabolic resistance, and biological interactions .
Properties
CAS No. |
137856-25-8 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.183 |
IUPAC Name |
2-[[2-[acetyl(methyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-5(10)9(2)4-6(11)8-3-7(12)13/h3-4H2,1-2H3,(H,8,11)(H,12,13) |
InChI Key |
XAKFGGQBSKYESB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)CC(=O)NCC(=O)O |
Synonyms |
Glycine, N-(N-acetyl-N-methylglycyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of N-Acetyl-N-methylglycylglycine with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C7H12N2O4 (inferred) | ~188.18 (calculated) | Acetyl, methyl, glycylglycine backbone |
| N-Acetylglycylglycine | C6H10N2O4 | 174.15 | Acetyl, glycylglycine backbone |
| N-Benzoylglycylglycine | C11H12N2O4 | 236.22 | Benzoyl, glycylglycine backbone |
| Glycylglycine (unmodified) | C4H8N2O3 | 132.12 | No substituents |
| N,N-Dimethylglycine | C4H9NO2 | 103.12 | Two methyl groups on glycine |
Key Observations :
- Substituent Effects : The addition of a methyl group in this compound increases molecular weight compared to N-Acetylglycylglycine, likely reducing water solubility due to enhanced hydrophobicity. In contrast, N-Benzoylglycylglycine’s bulkier benzoyl group further decreases solubility but may improve lipid membrane permeability .
Physicochemical Properties
Solubility and Stability
- N-Acetylglycylglycine: Polar due to the acetyl group and glycylglycine backbone; soluble in aqueous buffers. Acetylation protects against aminopeptidase degradation .
- This compound : Methylation likely reduces solubility compared to N-Acetylglycylglycine but enhances metabolic stability by sterically hindering enzymatic cleavage .
- N-Benzoylglycylglycine : Low aqueous solubility due to the hydrophobic benzoyl group; may require organic solvents for dissolution .
Optical Activity
- N-Acetylglycylglycine is achiral, as confirmed by its "NONE" optical activity designation . This compound is also expected to lack chirality unless asymmetric centers are introduced.
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